4-Pyridinamine,3-nitro-, 1-oxide

Description

Contextual Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in organic chemistry. rsc.orgsemanticscholar.org Their unique N-O functionality acts as an electron donor, influencing the reactivity of the pyridine ring. arkat-usa.org This property makes them valuable as synthetic intermediates, protecting groups, and even catalysts in various chemical reactions. arkat-usa.org Furthermore, the N-oxide group can be a source of oxygen in oxidation reactions and can direct the substitution pattern on the pyridine ring, making them versatile tools for synthetic chemists. arkat-usa.orgwikipedia.org

Historical Perspectives on Nitropyridine Derivatives

The journey of nitropyridine derivatives dates back several decades, with early research focusing on their synthesis and basic reactivity. google.com The nitration of pyridines, a key step in the synthesis of many of these compounds, has been a subject of extensive study. chempanda.comjmu.edu Over the years, the development of more efficient and selective nitration methods has expanded the library of available nitropyridine derivatives, including those with additional functional groups. nih.gov This has, in turn, opened up new avenues for their application in various fields of chemical research.

Structural and Electronic Characteristics of 4-Pyridinamine, 3-nitro-, 1-oxide

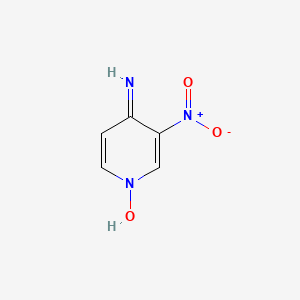

The structure of 4-Pyridinamine, 3-nitro-, 1-oxide is characterized by a pyridine ring substituted with an amino group at the 4-position, a nitro group at the 3-position, and an N-oxide functional group. This specific arrangement of functional groups significantly influences its electronic properties and, consequently, its chemical behavior. The electron-withdrawing nitro group and the electron-donating amino and N-oxide groups create a unique electronic environment within the molecule.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 4-Pyridinamine, 3-nitro-, 1-oxide | C₅H₄N₄O₃ | 170.11 | Amino, nitro, and N-oxide groups on a pyridine ring. |

| 4-Nitropyridine (B72724) 1-oxide | C₅H₄N₂O₃ | 140.10 | Nitro and N-oxide groups on a pyridine ring. nih.govwikipedia.org |

| 4-Aminopyridine (B3432731) N-oxide | C₅H₆N₂O | 110.11 | Amino and N-oxide groups on a pyridine ring. scbt.com |

| 4-Amino-3-nitropyridine (B158700) | C₅H₄N₄O₂ | 154.11 | Amino and nitro groups on a pyridine ring. chembk.com |

This table is generated based on available data and may not be exhaustive.

The presence of both electron-donating and electron-withdrawing groups leads to a complex interplay of electronic effects. The N-oxide group, while generally electron-donating, can also act as an electron acceptor depending on the reaction conditions. researchgate.net This dual nature, combined with the strong electron-withdrawing effect of the nitro group and the electron-donating nature of the amino group, makes 4-Pyridinamine, 3-nitro-, 1-oxide a molecule with rich and varied reactivity.

Overview of Research Trajectories for 4-Pyridinamine, 3-nitro-, 1-oxide

Current research on 4-Pyridinamine, 3-nitro-, 1-oxide and related compounds is primarily focused on their utility as building blocks in organic synthesis. The presence of multiple functional groups allows for a wide range of chemical transformations, leading to the synthesis of more complex heterocyclic compounds. For instance, the nitro group can be reduced to an amino group, while the amino group can be further functionalized. The N-oxide can be deoxygenated or can direct further substitutions on the pyridine ring. These transformations open the door to creating a diverse array of molecules with potential applications in medicinal chemistry and materials science.

Current Gaps and Future Directions in 4-Pyridinamine, 3-nitro-, 1-oxide Studies

While the synthetic utility of 4-Pyridinamine, 3-nitro-, 1-oxide is being explored, there remain significant gaps in our understanding of this compound. Detailed mechanistic studies of its reactions are needed to fully harness its synthetic potential. Furthermore, a comprehensive investigation of its physical and chemical properties, such as its photophysical and electrochemical behavior, could reveal novel applications.

Future research could focus on the following areas:

Development of novel synthetic methodologies: Exploring new and efficient ways to synthesize and functionalize 4-Pyridinamine, 3-nitro-, 1-oxide.

Exploration of catalytic applications: Investigating the potential of this compound and its derivatives as catalysts or ligands in organometallic catalysis.

Materials science applications: Studying its potential use in the development of new materials with interesting optical or electronic properties.

Computational studies: Employing theoretical calculations to gain deeper insights into its electronic structure and reactivity, which can guide future experimental work.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3-nitropyridin-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4-1-2-7(9)3-5(4)8(10)11/h1-3,6,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNIRGLKZORSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C(C1=N)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296754, DTXSID50920421 | |

| Record name | NSC111292 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Imino-3-nitropyridin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89317-24-8, 90389-16-5 | |

| Record name | NSC111292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC111292 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Imino-3-nitropyridin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyridinamine, 3 Nitro , 1 Oxide and Its Precursors

Classical Routes for Pyridine (B92270) N-Oxidation

The conversion of a pyridine to its corresponding N-oxide is a fundamental transformation in heterocyclic chemistry. The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution, often with different regiochemical outcomes compared to the parent pyridine.

Direct N-Oxidation of 4-Pyridinamine, 3-nitro-

The direct N-oxidation of 4-amino-3-nitropyridine (B158700) to furnish 4-Pyridinamine, 3-nitro-, 1-oxide presents significant chemical challenges. The pyridine nitrogen's nucleophilicity is substantially diminished by the presence of the strongly electron-withdrawing nitro group at the C3 position. Furthermore, typical N-oxidation reactions are often performed in acidic media, which would lead to the protonation of the pyridine nitrogen, further deactivating it towards electrophilic attack by the oxidizing agent.

The 4-amino group, being electron-donating, can increase the electron density of the ring, but under acidic conditions, it is also likely to be protonated to form an ammonium (B1175870) salt, which would act as a deactivating, electron-withdrawing group. Another potential complication is the possibility of competitive oxidation of the exocyclic amino group. Due to these deactivating factors and potential side reactions, the direct N-oxidation of 4-amino-3-nitropyridine is not a commonly employed synthetic route. A more viable strategy involves the N-oxidation of a pyridine precursor prior to the introduction of the final functional groups.

Regioselectivity and Optimization of N-Oxidation Conditions

The N-oxidation of substituted pyridines is a well-established process, with the reaction's efficiency being highly dependent on the nature of the substituents and the choice of oxidizing agent. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂) in acetic acid or in the presence of a catalyst.

Electron-donating groups on the pyridine ring generally facilitate N-oxidation by increasing the nucleophilicity of the ring nitrogen. Conversely, electron-withdrawing groups hinder the reaction. biosynth.com The optimization of reaction conditions is crucial for achieving high yields, especially with deactivated substrates. This can involve using stronger oxidizing systems or catalysts. For instance, methyltrioxorhenium (MTO) has been shown to be an effective catalyst for the N-oxidation of pyridines with 30% aqueous H₂O₂, providing high yields even for pyridines with varied electronic properties. baranlab.org Another approach involves the use of titanosilicate catalysts like Ti-MWW with hydrogen peroxide, which has demonstrated high activity and selectivity for pyridine N-oxidation. clockss.org

Table 1: Common Reagents and Conditions for Pyridine N-Oxidation

| Oxidizing Agent | Catalyst/Solvent | Substrate Type | Reference |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | General Pyridines | baranlab.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ | Pyridines with aliphatic amines | biosynth.com |

| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MTO) | Electronically diverse pyridines | baranlab.org |

| Hydrogen Peroxide (H₂O₂) | Ti-MWW | General Pyridines | clockss.org |

Strategies for Introducing the Nitro Group into Pyridine Scaffolds

Electrophilic Nitration of Pyridine Derivatives

Electrophilic nitration is the most direct method for introducing a nitro group onto a pyridine ring. The pyridine ring itself is electron-deficient and less reactive towards electrophilic substitution than benzene; these reactions often require harsh conditions. However, the presence of activating groups, such as an amino group, can facilitate the reaction.

A well-documented procedure for the synthesis of 4-amino-3-nitropyridine involves the direct nitration of 4-aminopyridine (B3432731). researchgate.net In this method, 4-aminopyridine is dissolved in concentrated sulfuric acid and treated with fuming nitric acid at low temperatures. The amino group at the C4 position is a powerful ortho-, para-director. Under the strongly acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which strongly deactivates the ring, particularly at the C2 and C4 positions. However, the C4-amino group directs the incoming electrophile (nitronium ion, NO₂⁺) to the C3 position (ortho to the amino group), resulting in the desired product. researchgate.net

An alternative and highly effective strategy is the nitration of pyridine-N-oxide. The N-oxide functional group activates the pyridine ring towards electrophilic substitution, particularly at the C4 position. harvard.edu The reaction of pyridine-N-oxide with a mixture of concentrated sulfuric acid and fuming nitric acid proceeds under vigorous conditions to yield 4-nitropyridine-N-oxide with high selectivity. harvard.edu This product is a versatile intermediate, as the nitro group can be subsequently reduced to an amino group, and the N-oxide can be retained or removed as needed.

Table 2: Electrophilic Nitration of Pyridine Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Aminopyridine | Fuming HNO₃, H₂SO₄ | 4-Amino-3-nitropyridine | 70% | researchgate.net |

| Pyridine-N-oxide | Fuming HNO₃, H₂SO₄ | 4-Nitropyridine-N-oxide | >90% |

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and directs deprotonation to the adjacent ortho-position. The resulting organolithium intermediate can then be trapped with a suitable electrophile.

For pyridine scaffolds, common DMGs include carbamates, amides, and methoxy groups. The use of a DMG is often necessary to overcome the propensity of organolithium reagents to add nucleophilically to the C=N bond of the pyridine ring. While DoM is widely used to introduce a variety of electrophiles (e.g., halogens, silyl groups, carbonyls), its application for the direct introduction of a nitro group by quenching with a nitrating agent is less common. The high reactivity of the lithiated intermediate with typical nitrating agents can lead to complex reaction mixtures and side products. Therefore, while a powerful method for C-H functionalization, it is not a standard route for the synthesis of nitropyridines compared to electrophilic nitration.

Synthetic Approaches to the Aminopyridine Framework

The aminopyridine scaffold is a crucial building block for a vast array of more complex heterocyclic compounds. Its synthesis is typically achieved through two primary routes: the amination of pre-functionalized halopyridines or the reduction of readily accessible nitropyridines.

The substitution of a halogen atom on the pyridine ring with an amino group is a fundamental method for constructing aminopyridines. This transformation can be accomplished through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

In SNAr reactions, the reactivity of the halopyridine is highly dependent on the nature of the halogen and the presence of electron-withdrawing groups on the ring. Fluoropyridines are generally more reactive than chloropyridines toward nucleophiles researchgate.net. The reaction of 2-halopyridines with various amines can be facilitated under different conditions. For instance, reactions may be carried out at elevated temperatures, sometimes with the assistance of metal catalysts or under milder, catalyst-free conditions using specific activating reagents nih.gov. One approach involves activating 2-mercaptopyridine to form a cyclic dihydrothiazolopyridinium salt, which then readily reacts with primary or secondary amines at 50 °C in DMSO to yield the corresponding 2-aminopyridines nih.gov.

Transition metal catalysis, particularly the Buchwald-Hartwig amination, offers a powerful and versatile alternative for forging the C-N bond. This method uses palladium catalysts to couple halopyridines with a wide range of amine nucleophiles under relatively mild conditions, showing broad functional group tolerance nih.gov. Copper-catalyzed systems have also been developed for these substitutions nih.gov.

Table 1: Comparison of Amination Methods for Halopyridines

| Method | Halogen Reactivity | Catalyst/Reagents | Conditions | Advantages |

|---|---|---|---|---|

| SNAr | F > Cl > Br > I | Base (e.g., K2CO3), Amine | High Temperature | Catalyst-free, cost-effective for activated substrates. |

| Buchwald-Hartwig | I, Br, Cl | Palladium Catalyst, Ligand, Base | Mild to Moderate Temperature | Broad scope of amines, high yields, good functional group tolerance. nih.gov |

| Copper-Catalyzed | I, Br | Copper Catalyst, Ligand, Base | Moderate to High Temperature | Alternative to palladium, useful for specific substrates. nih.gov |

| Activated Salt | N/A | Dihydrothiazolopyridinium salt | Mild (50 °C) | Catalyst-free, mild conditions. nih.gov |

This table is generated based on data from the text and provides a comparative overview of different amination strategies.

The reduction of a nitro group is one of the most common and reliable methods for introducing an amino group onto a pyridine ring. This approach is particularly useful as nitration of pyridines and their N-oxides is a well-established process researchgate.net. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule.

Classical methods frequently involve the use of metals in acidic media, such as iron powder with acetic or hydrochloric acid semanticscholar.orgresearchgate.netgoogle.com. The reduction of 4-nitropyridine-N-oxide with iron and mineral acids like hydrochloric or sulfuric acid can produce 4-aminopyridine in high yields (80-90%) semanticscholar.orgmdpi.org. Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel is another highly effective and clean method google.comnih.gov. This method was used to quantitatively convert 3-fluoro-4-nitropyridine (B80604) N-oxide into 3-fluoro-4-aminopyridine nih.gov.

Other reagents, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid or sodium dithionite (Na2S2O4), are also utilized. For more specialized applications, metal-free reductions have been developed using reagents like tetrahydroxydiboron in water or trichlorosilane (HSiCl3) with a tertiary amine, which offer high chemoselectivity and tolerate many functional groups organic-chemistry.org. An electrochemical reduction method for converting 3-nitropyridines to 3-aminopyridines in an acidic solution has also been reported google.com.

Table 2: Selected Reagents for the Reduction of Nitropyridines

| Reducing Agent | Typical Conditions | Key Features |

|---|---|---|

| Fe / Acid (HCl, Acetic Acid) | Aqueous, heating | Cost-effective, widely used, high yields. semanticscholar.orgmdpi.org |

| H2 / Pd/C | Methanol or Ethanol, room temp. | Clean reaction, high yields, quantitative conversion possible. nih.gov |

| SnCl2 / HCl | Concentrated HCl, heating | Effective for substrates with acid-stable groups. |

| Tetrahydroxydiboron | Water, organocatalyst | Metal-free, highly chemoselective, rapid reaction at room temperature. organic-chemistry.org |

| Electrochemical Reduction | Acidic solution, specific current density | Novel method, avoids bulk chemical reductants. google.com |

This table summarizes various reduction methods, highlighting their conditions and primary characteristics.

Chemo- and Regioselective Synthesis of 4-Pyridinamine, 3-nitro-, 1-oxide Analogs

The synthesis of analogs of 4-Pyridinamine, 3-nitro-, 1-oxide requires precise control over the introduction and manipulation of functional groups. Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of reaction) are paramount. This can be achieved through either convergent or divergent synthetic strategies.

For the synthesis of substituted aminonitropyridine analogs, a convergent approach could involve:

Fragment A Synthesis: Preparation of a functionalized pyridine N-oxide ring with a leaving group (e.g., a halogen) at the 4-position and a nitro group at the 3-position. The synthesis of 3-bromo-4-nitropyridine (B1272033) N-oxide is an example of such a precursor nih.gov.

Fragment B Synthesis: Preparation of a desired amine component.

Coupling: A final nucleophilic aromatic substitution reaction where the amine (Fragment B) displaces the halogen on the pyridine N-oxide ring (Fragment A) to form the final product.

This strategy allows for the variation of either fragment to produce a library of analogs.

In a divergent synthesis, a common intermediate is used to generate a diverse range of structurally related compounds through different reaction pathways researchgate.netnih.gov. This method is highly efficient for creating chemical libraries for screening purposes.

Starting with a key intermediate like 4-chloro-3-nitropyridine 1-oxide, a divergent approach could be employed:

Path A (Amination): Reaction with a variety of primary and secondary amines via SNAr would yield a series of 4-amino-3-nitropyridine 1-oxide analogs.

Path B (Alkoxylation/Thiolation): Reaction with different alcohols or thiols would introduce diversity at the C4 position, leading to ether or thioether analogs.

Path C (Cross-Coupling): Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) could be used to introduce carbon-based substituents at the C4 position.

Another example of a divergent approach is the functionalization of a common precursor, such as a β-keto amide, which can be directed to form different polysubstituted 2-pyridones simply by changing the reaction conditions nih.gov. This highlights how a single starting material can be a branch point for synthesizing multiple distinct products.

Green Chemistry Principles in 4-Pyridinamine, 3-nitro-, 1-oxide Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inijarsct.co.in

Key green strategies applicable to the synthesis of 4-Pyridinamine, 3-nitro-, 1-oxide and its precursors include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents (DES) is a primary goal. ijarsct.co.in SNAr reactions on heteroaryl chlorides have been successfully performed in water with the aid of potassium fluoride (B91410) researchgate.net.

Catalysis: Employing catalysts, including biocatalysts, instead of stoichiometric reagents reduces waste and often allows for milder reaction conditions. ijarsct.co.in The use of recyclable catalysts is particularly desirable nih.gov.

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. ijarsct.co.innih.gov One-pot multicomponent reactions under microwave irradiation have been shown to produce pyridine derivatives in excellent yields with short reaction times nih.gov.

Solvent-Free and Aqueous Media Syntheses

Syntheses conducted in aqueous media are of significant interest due to environmental considerations and often simplified purification procedures. While completely solvent-free methods for the target compound are not widely documented, several key steps in the synthesis of its precursors are performed in or involve aqueous solutions.

A crucial precursor, 4-nitropyridine-N-oxide, is typically prepared by the nitration of pyridine-N-oxide. This electrophilic substitution reaction is commonly carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The work-up procedure for this reaction is a critical step that takes place in an aqueous environment. After the reaction is complete, the acidic mixture is carefully poured onto a large volume of crushed ice. This is followed by neutralization with a basic aqueous solution, such as sodium carbonate, until a pH of 7-8 is reached. This process causes the precipitation of the crude 4-nitropyridine-N-oxide along with inorganic salts oc-praktikum.deorgsyn.org.

Another relevant synthesis performed in aqueous media is the reduction of 4-nitropyridine-N-oxide to produce 4-aminopyridine, a closely related compound. This reaction can be carried out using iron powder in the presence of aqueous mineral acids like hydrochloric acid or sulfuric acid mdpi.orgsemanticscholar.org. The use of water as the solvent makes this a greener alternative to methods requiring organic solvents. Studies have shown that while reduction with iron and hydrochloric acid yields 80-85% of 4-aminopyridine, it also produces by-products such as 4-aminopyridine-N-oxide mdpi.orgsemanticscholar.org. The reaction with iron and 25-30% sulfuric acid proceeds more slowly but can result in a better yield of the desired product mdpi.orgsemanticscholar.org.

| Precursor/Related Compound | Reactants | Medium | Conditions | Yield | Reference |

| 4-Nitropyridine-N-oxide | Pyridine-N-oxide, Fuming HNO₃, Conc. H₂SO₄ | Acidic, then Aqueous | 1. Heat to 125-130°C2. Quench in ice water3. Neutralize with Na₂CO₃ | ~42% | oc-praktikum.de |

| 4-Aminopyridine | 4-Nitropyridine-N-oxide, Iron, Hydrochloric Acid | Aqueous | Reflux | 80-85% | mdpi.orgsemanticscholar.org |

| 4-Aminopyridine | 4-Nitropyridine-N-oxide, Iron, Sulfuric Acid (25-30%) | Aqueous | Slower reaction, better yield | >85% | mdpi.orgsemanticscholar.org |

Catalytic Approaches for Enhanced Efficiency

Catalytic methods offer significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions. The synthesis of 4-Pyridinamine, 3-nitro-, 1-oxide and its precursors benefits from several catalytic approaches.

A primary route to the final compound involves the nucleophilic substitution of a halogenated precursor, such as 3-bromo-4-nitropyridine-N-oxide or 3-chloro-4-nitropyridine-N-oxide. The synthesis of these precursors can be enhanced by catalysts. A patented one-step method for preparing halo-4-nitropyridine-N-oxides from the corresponding 3-halopyridine combines the oxidation and nitration steps. This process utilizes a catalytic mixture that can include acetic anhydride (B1165640), concentrated sulfuric acid, maleic anhydride, and sodium bisulfate to facilitate the reaction google.com.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to modify precursors like 4-chloro-pyridine-N-oxide derivatives, demonstrating the utility of catalysis in building the molecular framework acs.org.

The introduction of the amino group at the C4-position is often achieved via the reduction of the corresponding nitro group. Catalytic hydrogenation is a highly efficient method for this transformation. The reduction of 4-nitropyridine-N-oxide derivatives to 4-aminopyridine-N-oxide derivatives can be effectively carried out using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) researchgate.netresearchgate.net. Catalytic transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene in the presence of Pd/C or Pt/C under microwave heating, provides a rapid and efficient reduction of nitro groups, often with reaction times of less than 5 minutes researchgate.net. Raney Nickel has also been reported as an effective catalyst for the hydrogenation of 4-nitropyridine-N-oxide researchgate.net.

| Reaction Type | Substrate | Catalyst | Reagents/Conditions | Product | Reference |

| Oxidation/Nitration | 3-Halopyridine | Acetic anhydride, H₂SO₄, Maleic anhydride, etc. | One-step reaction | 3-Halo-4-nitropyridine-N-oxide | google.com |

| Nitro Group Reduction | 4-Nitropyridine-N-oxide derivative | Pd/C | H₂ atmosphere | 4-Aminopyridine-N-oxide derivative | researchgate.net |

| Transfer Hydrogenation | Aromatic Nitro Compound | Pd/C or Pt/C | 1,4-Cyclohexadiene, Microwave (120°C, 5 min) | Aromatic Amine | researchgate.net |

| Hydrogenation | 4-Nitropyridine-N-oxide | Raney-Nickel | H₂ pressure, Methanol | 4-Aminopyridine | researchgate.net |

Reactivity, Mechanistic Transformations, and Derivatization of 4 Pyridinamine, 3 Nitro , 1 Oxide

Reactions at the Pyridine (B92270) N-Oxide Moiety

The pyridine N-oxide group is a pivotal site for chemical transformations. It enhances the reactivity of the pyridine ring towards both electrophiles and nucleophiles compared to the parent pyridine. bhu.ac.in The oxygen atom can act as a nucleophile or be removed through deoxygenation, while also activating the ring for various substitutions.

Deoxygenation is a fundamental reaction of pyridine N-oxides, providing a route to the corresponding pyridine derivatives. bhu.ac.in This transformation can be achieved using a variety of reagents and mechanisms.

Catalytic hydrogenation is a common method for N-deoxygenation. For instance, 4-aminopyridine (B3432731) N-oxide can be deoxygenated using a Palladium-on-carbon (Pd/C) catalyst with hydrogen gas (H₂). This method is often efficient, though reaction conditions must be controlled to prevent the simultaneous reduction of other sensitive groups, such as the nitro group.

Other reagents have been developed for chemoselective deoxygenation. A system of L1C1/NaBH₄ is effective for reducing N-oxides to the corresponding amines. researchgate.net Rhenium-catalyzed deoxygenation has also been reported; for example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be deoxygenated using a rhenium catalyst like Re(O)(Ph₃P)₂Cl₃ in the presence of triphenylphosphine (B44618) (Ph₃P). clockss.org Additionally, complexes of trimethylamine (B31210) or triethylamine (B128534) with sulfur dioxide in boiling dioxane can reduce pyridine-N-oxides. researchgate.net

The general mechanism for many deoxygenation reactions involves the coordination of the N-oxide oxygen to an oxygenophile (e.g., a metal center or phosphorus reagent), followed by the cleavage of the N-O bond to release the pyridine and the oxygen acceptor's oxide.

Table 1: Selected Reagents for N-Deoxygenation of Pyridine N-Oxides

| Reagent System | Substrate Example | Conditions | Reference |

| Pd/C, H₂ | 4-Aminopyridine N-oxide | Low H₂ pressure (1–3 atm), 25–40°C | |

| Re(O)(Ph₃P)₂Cl₃/Ph₃P | 3-Bromo-4-nitropyridine N-oxide | CH₂Cl₂, 45°C, 2.5 h | clockss.org |

| L1C1/NaBH₄ | General N-Oxides | - | researchgate.net |

| Trimethylamine-SO₂ | Pyridine-N-oxide | Boiling Dioxane | researchgate.net |

The pyridine N-oxide moiety significantly activates the pyridine ring for nucleophilic attack, particularly at the C2 and C4 positions, by lowering the electron density at these sites through resonance. bhu.ac.in In the case of 4-Pyridinamine, 3-nitro-, 1-oxide, the strong electron-withdrawing nitro group further enhances this effect.

A well-documented reaction is the nucleophilic aromatic substitution (SNAr) where a nucleophile displaces a leaving group on the ring. The N-oxide of 4-nitropyridine (B72724) is an excellent substrate for such reactions, where the nitro group at the 4-position is readily replaced by various nucleophiles. sciencemadness.org For example, heating 4-nitropyridine-N-oxide with concentrated hydrochloric or hydrobromic acid yields 4-chloro- or 4-bromopyridine-N-oxide, respectively. sciencemadness.org Similarly, reaction with piperidine, a nitrogen nucleophile, results in the displacement of the nitro group. rsc.org

In a more complex transformation, aza-arene N-oxides can undergo N-arylation with O-vinylhydroxylamines. This process is initiated by a nucleophilic attack on the N-oxide, which triggers a prepchem.comprepchem.com-sigmatropic rearrangement and subsequent cyclization to form fused heterocyclic systems like 7-azaindolines. acs.org

The oxygen atom of the N-oxide is nucleophilic and readily attacks electrophiles. scripps.eduacs.org This initial step is often the prelude to further functionalization of the pyridine ring. For instance, in the presence of an acylation reagent, the N-oxide oxygen attacks the electrophilic carbonyl carbon to form an acyloxypyridinium cation. acs.org This intermediate is highly activated towards nucleophilic attack at the C2 or C4 position, leading to the displacement of the acyloxy group and functionalization of the pyridine ring. scripps.edu

Theoretical studies using natural bond orbital theory confirm the high nucleophilicity of the N-oxide oxygen. The natural atomic charge on the oxygen atom of 4-substituted pyridine-N-oxides is significantly more negative than that on the nitrogen atom of the corresponding pyridines, making the N-oxide a stronger nucleophile. acs.org

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a range of transformations, most notably reduction to an amino group, which is a key step in the synthesis of many biologically active compounds.

The reduction of aromatic nitro compounds can lead to several products depending on the reagents and reaction conditions. wikipedia.org The most common transformation is the complete reduction to a primary amine. However, partial reduction can yield intermediate species such as nitroso and hydroxylamine (B1172632) derivatives. unimi.it

A variety of reducing systems are available for this conversion. commonorganicchemistry.comorganic-chemistry.org These include:

Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney nickel with H₂ gas. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Systems: Iron (Fe) or Zinc (Zn) in acidic media (e.g., acetic acid or HCl) are classic, cost-effective methods. wikipedia.orgunimi.itcommonorganicchemistry.com

Metal Salts: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Sulfides: Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) polysulfide can be used for selective reduction of one nitro group in a polynitrated aromatic compound. wikipedia.org

The choice of reductant is crucial for chemoselectivity. For 4-Pyridinamine, 3-nitro-, 1-oxide, a mild reducing agent would be required to selectively reduce the nitro group without affecting the N-oxide moiety. However, as noted earlier, potent systems like catalytic hydrogenation often reduce both functionalities unless carefully controlled.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Product | Typical Substrates | Reference |

| H₂/Pd/C or Raney Ni | Amine | Aromatic & Aliphatic Nitro | commonorganicchemistry.com |

| Fe/Acid | Amine | Aromatic Nitro | commonorganicchemistry.com |

| Zn/Acid | Amine | Aromatic Nitro | commonorganicchemistry.com |

| SnCl₂ | Amine | Aromatic Nitro (mild, chemoselective) | commonorganicchemistry.com |

| Zinc/NH₄Cl | Hydroxylamine | Aliphatic Nitro | wikipedia.org |

Catalytic hydrogenation is one of the most widely used methods for reducing nitroarenes on an industrial scale. unimi.it The reaction mechanism, often described by the Haber pathway, can proceed through two main routes: a direct route and a condensation route. unimi.it

Direct Route: The nitro group is sequentially reduced on the catalyst surface. R-NO₂ → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)

Condensation Route: This pathway involves the condensation of intermediates formed on the catalyst surface. The nitroso intermediate (R-NO) can react with the hydroxylamine intermediate (R-NHOH) to form an azoxy compound (R-N(O)=N-R). This is then further reduced to an azo compound (R-N=N-R), a hydrazo compound (R-NH-NH-R), and finally cleaved to form two molecules of the amine (R-NH₂). unimi.it

Kinetic analyses of certain catalytic hydrogenations have revealed that the reaction can progress through such a condensation mechanism, where an azo dimer intermediate is formed and then rapidly consumed to yield the final primary amine. mit.edu The choice of catalyst (e.g., Pd, Pt, Ni, Cu) and reaction parameters (temperature, pressure, solvent) can influence the predominant pathway and the selectivity of the reaction. researchgate.netrsc.org For instance, bimetallic nanoparticles, such as Cu-Ni alloys, have shown high activity and selectivity in the hydrogenation of substituted nitroaromatics. researchgate.netrsc.org

Reduction Pathways of the Nitro Group

Reductive Amination Strategies

While classical reductive amination involves the reaction of a carbonyl compound with an amine, in the context of 4-Pyridinamine, 3-nitro-, 1-oxide, the focus lies on the reduction of the nitro group to an amine. This transformation is a critical step in the synthesis of various substituted aminopyridines.

The reduction of the nitro group on a pyridine N-oxide ring can be achieved through several methods. Catalytic hydrogenation is a common and effective strategy. For instance, the related compound 3-fluoro-4-nitropyridine (B80604) N-oxide is readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.gov This suggests that a similar approach would be effective for reducing the nitro group of 4-Pyridinamine, 3-nitro-, 1-oxide without affecting the N-oxide or the existing amino group, provided careful selection of catalyst and conditions.

Another well-established method involves the use of metals in acidic media. The reduction of 4-nitropyridine-N-oxide to 4-aminopyridine has been successfully carried out using iron powder in the presence of mineral acids like hydrochloric acid or sulfuric acid. semanticscholar.org The reaction with iron and acetic acid is also a viable, high-yielding method. semanticscholar.org These protocols are often favored in laboratory-scale syntheses due to their efficiency and the low cost of the reagents.

Table 1: Selected Methods for the Reduction of Nitropyridine N-oxides

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-fluoro-4-nitropyridine N-oxide | Catalytic Hydrogenation | 3-fluoro-4-aminopyridine | - | nih.gov |

| 4-nitropyridine-N-oxide | Iron, Hydrochloric Acid | 4-aminopyridine | 80-85% | semanticscholar.org |

| 4-nitropyridine-N-oxide | Iron, 25-30% Sulfuric Acid | 4-aminopyridine | >85% | semanticscholar.org |

Nucleophilic Aromatic Substitution Activated by the Nitro Group

The nitro group at the 3-position, in conjunction with the N-oxide functionality, strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of these groups depletes the electron density of the aromatic system, facilitating attack by nucleophiles.

A clear demonstration of this activation is seen in the direct fluorination of pyridine N-oxides. Due to the electron-rich nature of the pyridine ring, nucleophilic fluorination is typically challenging, especially at the meta position. nih.gov However, in a substrate like 3-bromo-4-nitropyridine N-oxide, the presence of the nitro group enables the substitution of the bromo group at the 3-position. Reaction with a fluoride (B91410) source, such as TBAF, proceeds in minutes at room temperature to produce 3-fluoro-4-nitropyridine N-oxide in moderate yield. nih.gov This highlights the powerful activating effect of the nitro group in the N-oxide system, allowing reactions to occur under mild conditions that would otherwise fail. nih.gov The reaction proceeds via attack at the carbon bearing the leaving group (the bromo group), a position activated by the adjacent nitro group.

Table 2: Nucleophilic Aromatic Substitution on a Related Nitropyridine N-oxide

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|

Rearrangement Reactions Involving the Nitro Group

Rearrangement reactions involving the nitro group on pyridine rings, while not common, have been reported and represent a significant area of mechanistic interest. In the reaction of 3-bromo-4-nitropyridine with amines, an unexpected nitro-group migration was observed. clockss.org The major product resulted from the nitro group migrating from the 4-position to the 3-position. clockss.org This type of rearrangement is sensitive to reaction conditions, particularly the solvent, with polar aprotic solvents favoring the migration. clockss.org While this specific example does not involve the N-oxide, it establishes the possibility of such rearrangements in highly substituted nitropyridine systems.

Another relevant class of rearrangement is the semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement. In the synthesis of azaindoles, O-vinylhydroxylamines can undergo N-arylation with aza-arene N-oxides, which then triggers a rapid semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement cascade. acs.org This demonstrates that the pyridine N-oxide framework can participate in complex intramolecular rearrangements, suggesting that under specific conditions, 4-Pyridinamine, 3-nitro-, 1-oxide could potentially undergo rearrangements initiated at one of its functional groups.

The Smiles rearrangement is another intramolecular nucleophilic substitution where an aromatic system shifts between heteroatoms, typically requiring activation by electron-withdrawing groups like a nitro group. lookchem.com This points to the potential for intramolecular reactions in 4-Pyridinamine, 3-nitro-, 1-oxide, where the amino group could act as an internal nucleophile attacking a position activated by the nitro group, leading to a rearranged product.

Reactivity of the 4-Aminopyridine Functionality

The amino group at the 4-position of the pyridine ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

Amine Alkylation and Acylation Reactions

The amino group of 4-aminopyridine derivatives readily undergoes acylation. For example, crude 4-aminopyridine can be acetylated with acetic anhydride (B1165640) to yield 4-acetylaminopyridine in high yield (80-85%). semanticscholar.org Similarly, the reaction of 3-halo-4-aminopyridines with various acyl chlorides in the presence of a base like triethylamine leads to the formation of N-acylated products. nih.gov These reactions demonstrate the nucleophilic character of the exocyclic amino group.

Alkylation of the amino group is also a feasible transformation, though it can present challenges. Direct alkylation can sometimes lead to poor conversion or over-alkylation. nih.govmasterorganicchemistry.com In some systems, such as 3-amino-4-chloropyridine, the basicity of the aminopyridine can hinder the reaction, necessitating a protection-alkylation-deprotection strategy to achieve good yields of the desired N-alkylated product. nih.gov This suggests that direct alkylation of 4-Pyridinamine, 3-nitro-, 1-oxide would require careful optimization of reaction conditions to control selectivity.

Table 3: Representative Acylation of an Aminopyridine

| Substrate | Reagent | Product | Yield | Reference |

|---|

Diazotization and Subsequent Transformations

The primary amino group of 4-aminopyridine and its derivatives can be converted into a diazonium salt through reaction with nitrous acid (diazotization). A kinetic study of the diazotization of 4-aminopyridine 1-oxide in perchloric acid revealed that the reaction is first order in both the amine and nitrous acid. rsc.org The reaction rate increases with acid concentration, and it is proposed that the transformation proceeds through two simultaneous pathways: attack of the nitrosating agent (the nitrous acidium ion) on both the free amine and its protonated form. rsc.org

The resulting pyridine-4-diazonium ion is a versatile intermediate. rsc.org In dilute acid, it hydrolyzes rapidly to the corresponding hydroxy compound (a pyridone). rsc.org However, the diazonium group can also be displaced by other nucleophiles or participate in coupling reactions. For example, the diazotization of 4-amino-3,5-dinitropyrazole, followed by reaction with a nucleophile like azide (B81097) (N₃⁻), leads to the substitution of a nitro group. osti.gov This indicates that the diazonium salt of 4-Pyridinamine, 3-nitro-, 1-oxide could be a precursor to a wide range of derivatives by replacing the diazonium group with various functionalities.

Table 4: Kinetic Features of Diazotization of 4-Aminopyridine 1-Oxide

| Feature | Observation | Reference |

|---|---|---|

| Reaction Order | First order in amine and nitrous acid | rsc.org |

| Effect of Acidity | Rate increases with increasing perchloric acid concentration | rsc.org |

Condensation Reactions of the Amine

The primary amino group of 4-Pyridinamine, 3-nitro-, 1-oxide can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction typically occurs under mildly acidic conditions and results in the formation of an imine (a Schiff base) intermediate through the reversible loss of water. wikipedia.orgyoutube.com

This imine formation is the first step in the widely used reductive amination process, where the C=N double bond of the imine is subsequently reduced to afford a secondary or tertiary amine. masterorganicchemistry.comwikipedia.org The formation of imines from aminopyridines is a fundamental transformation for building larger, more complex molecules. For example, novel azo-dyes have been synthesized from 4-amino-3-nitrobenzaldehyde (B1281796) through condensation and coupling reactions, highlighting the utility of the amino group adjacent to a nitro group in forming new C-N bonds. researchgate.net This reactivity is directly applicable to 4-Pyridinamine, 3-nitro-, 1-oxide for the synthesis of a variety of imine-containing derivatives and their subsequent reduction products.

Ring-Based Transformations of the Pyridine Core

The reactivity of the pyridine ring in 4-Pyridinamine, 3-nitro-, 1-oxide is dictated by the electronic effects of the N-oxide, the amino group, and the nitro group. The N-oxide group activates the ring towards both electrophilic and nucleophilic attack, primarily at the C2 and C4 positions. The C4-amino group is a potent activating group that directs electrophiles to the ortho (C3, C5) positions, while the C3-nitro group is a strong deactivating group, directing incoming groups to the meta (C5) position.

Electrophilic Aromatic Substitution Patterns

Direct electrophilic aromatic substitution (SEAr) on the pyridine nucleus is generally difficult due to the ring's inherent electron deficiency, a characteristic that is exacerbated by protonation or coordination with Lewis acids under typical reaction conditions. wikipedia.org However, the N-oxide functionality significantly enhances the electron density of the pyridine ring, facilitating electrophilic attack, particularly at the 4-position. researchgate.netrsc.orglookchem.com

In the case of 4-Pyridinamine, 3-nitro-, 1-oxide, the positions available for substitution are C2, C5, and C6. The directing effects of the existing substituents create a complex reactivity landscape:

N-oxide: Activates and directs towards C2 and C6.

C4-Amino group: Strongly activates and directs ortho to C3 and C5. As the C3 position is already substituted, it strongly favors substitution at C5.

C3-Nitro group: Strongly deactivates and directs meta to C5.

Considering these combined influences, the C5 position is the most likely site for electrophilic attack. It is activated by the powerful amino group and directed to by the nitro group. The N-oxide's influence on the C2 and C6 positions is likely diminished by the steric hindrance and electronic effects of the adjacent substituents. Therefore, reactions such as halogenation or nitration would be expected to yield the C5-substituted product predominantly.

Nucleophilic Aromatic Substitution Mechanisms

The presence of the electron-withdrawing nitro group and the N-oxide moiety makes the pyridine ring in 4-Pyridinamine, 3-nitro-, 1-oxide highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In pyridine N-oxide systems, electron-withdrawing groups positioned ortho or para to the N-oxide activate the ring for nucleophilic attack. wikipedia.org For instance, the nitro group in 4-nitropyridine-N-oxide is readily replaced by various nucleophiles. researchgate.net

For 4-Pyridinamine, 3-nitro-, 1-oxide, several mechanistic possibilities exist:

Displacement of the Nitro Group: While the nitro group is not at the most activated C4 position, its location on the electron-deficient ring makes it a potential leaving group. However, nucleophilic attack at C3 is less favored than at C2 or C4.

Substitution at C2/C6: The N-oxide group activates the C2 and C6 positions for nucleophilic attack. Following an activation step (e.g., with acyl chlorides), nucleophiles can add to the C2 position. acs.orgnih.gov In a related compound, 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide, substitution occurs at the 2-position. acs.org

Nitro-Group Migration: In the reaction of 3-bromo-4-nitropyridine with amines, a migration of the nitro group has been observed, proceeding through a polar aprotic solvent. clockss.org A similar rearrangement could be a possibility for the title compound under specific conditions.

Table 1: Predicted Regioselectivity in Ring Transformations

| Reaction Type | Most Probable Site of Attack | Key Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C5 | Strong activation and ortho-directing effect from C4-NH₂; Meta-directing effect from C3-NO₂. |

| Nucleophilic Aromatic Substitution (NAS) | C2 / C6 | Activation by N-oxide group; Electron-withdrawing effect of NO₂ group enhances ring electrophilicity. |

Cycloaddition Reactions

The electron-deficient nature of the nitro-substituted pyridine ring suggests it can participate in cycloaddition reactions, particularly as a dienophile or dipolarophile.

[4+2] Cycloaddition (Diels-Alder): Highly electrophilic systems, such as 6-nitroisoxazolo[4,3-b]pyridines, have been shown to readily undergo [4+2] cycloaddition reactions across the C=C(NO₂) bond of the pyridine ring. nih.gov This indicates that the nitro-activated double bond within the pyridine core of 4-Pyridinamine, 3-nitro-, 1-oxide could potentially react with electron-rich dienes.

[3+2] Cycloaddition: Amine N-oxides can function as 1,3-dipoles in cycloaddition reactions. youtube.com For example, reactions with nitrile oxides are a common method for synthesizing isoxazole (B147169) and isoxazoline (B3343090) heterocycles. uchicago.edumdpi.comnih.gov The N-oxide moiety of 4-Pyridinamine, 3-nitro-, 1-oxide could potentially react with suitable dipolarophiles, although the reactivity would be modulated by the electronic and steric properties of the ring substituents.

Photochemical Reactivity of 4-Pyridinamine, 3-nitro-, 1-oxide

The photochemical behavior of aromatic amine N-oxides is a well-documented field, with reactions often proceeding through excited singlet or triplet states to yield a variety of rearranged or deoxygenated products. acs.org

Photolytic Degradation Pathways

Studies on 4-nitropyridine N-oxide provide significant insight into the likely photolytic pathways of its 3-amino derivative. Upon irradiation, 4-nitropyridine N-oxide can undergo one of two primary transformations depending on the conditions:

Formation of 4-hydroxypyridine (B47283) N-oxide nitrate: This process involves a bimolecular interaction between an intermediate species and an unexcited molecule. oup.comoup.com

Formation of 4-hydroxylaminopyridine N-oxide: This pathway is initiated by a hydrogen-atom abstraction from the solvent by a different intermediate. oup.comoup.com

Both reactions are believed to proceed from a common intermediate originating from the excited singlet state. oup.comoup.com For 4-Pyridinamine, 3-nitro-, 1-oxide, similar pathways involving the reduction of the nitro group or rearrangement are expected. Additionally, studies on the photocatalytic degradation of 4-aminopyridine have shown that the pyridine ring can be mineralized under photocatalytic conditions. indianchemicalsociety.comresearchgate.net The photolysis of pyridinium (B92312) structures can also lead to the cleavage of the ring itself. nih.gov The presence of the amino group may influence the relative rates and efficiencies of these degradation pathways.

Table 2: Potential Photochemical Reaction Products and Intermediates

| Initial Process | Key Intermediate(s) | Potential Final Product(s) |

|---|---|---|

| Excitation to Singlet State | Transient species A/A', B (as per 4-nitropyridine N-oxide studies) oup.com | 3-Amino-4-hydroxylaminopyridine N-oxide (via H-abstraction) |

| Excitation to Singlet State | Transient species A/A' (bimolecular interaction) oup.comoup.com | 3-Amino-4-hydroxypyridine N-oxide derivative |

| Photocatalysis | Radical species | Ring-opened products, CO₂, H₂O, NH₄⁺ |

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a plausible de-excitation pathway for 4-Pyridinamine, 3-nitro-, 1-oxide. The molecule contains both a potential electron donor (the amino group) and electron acceptors (the nitro group and the excited N-oxide system). While specific studies on this molecule are lacking, the general principles can be applied.

The photochemical reactions of 4-nitropyridine N-oxide are known to proceed through its excited singlet state. oup.com In related systems, photoinduced electron transfer or concerted proton-electron transfer can occur, depending on the specific chromophore and the spin multiplicity of the excited state. nih.gov Upon excitation, an intramolecular electron transfer could occur from the lone pair of the amino group to the electron-deficient nitro-pyridine N-oxide system. This would generate a charge-separated species or radical ion pair, which could then initiate the degradation and rearrangement reactions described previously. The efficiency of such a PET process would be in kinetic competition with other photophysical processes like fluorescence and intersystem crossing to the triplet state. The triplet state is often responsible for deoxygenation reactions in other aromatic N-oxides. acs.org

Catalytic Applications of 4-Pyridinamine, 3-nitro-, 1-oxide and its Derivatives

The catalytic utility of 4-pyridinamine, 3-nitro-, 1-oxide and its related structures stems from the inherent properties of the pyridine N-oxide functional group. The N-oxide group enhances the electron-donating ability of the pyridine ring, making it a potent nucleophilic catalyst and a versatile ligand for metal centers. nih.gov The presence of both an amino and a nitro group on the pyridine ring further modulates its electronic properties, influencing its catalytic activity and selectivity.

Pyridine N-oxides are a well-established class of nucleophilic organocatalysts, often employed in acylation and related reactions. chemtube3d.com Their catalytic activity is attributed to the nucleophilic oxygen atom of the N-oxide, which is more nucleophilic than the nitrogen atom in the parent pyridine. acs.org This enhanced nucleophilicity allows for the activation of electrophilic species, facilitating a variety of chemical transformations.

While direct studies on the organocatalytic applications of 4-pyridinamine, 3-nitro-, 1-oxide are not extensively documented, the principles of pyridine N-oxide catalysis provide a strong foundation for its potential use. For instance, chiral pyridine N-oxides have been successfully utilized as efficient nucleophilic organocatalysts in acylative dynamic kinetic resolutions. acs.org In these systems, the N-oxide group is crucial for achieving high catalytic activity and enantioselectivity. acs.org The electronic nature of the substituents on the pyridine ring plays a critical role in tuning the catalyst's performance. The presence of an electron-donating amino group and an electron-withdrawing nitro group in 4-pyridinamine, 3-nitro-, 1-oxide would likely create a unique electronic environment, potentially leading to novel catalytic activities.

Research on related compounds, such as chiral 4-aryl-pyridine-N-oxides, has demonstrated that the C-4 position of the pyridine ring can be modified to develop diverse and efficient organocatalysts. acs.org The synthesis of these catalysts sometimes involves starting materials like 3-bromo-4-nitro-pyridine-N-oxide, highlighting the accessibility of functionalized pyridine N-oxides for catalyst development. acs.org

| Catalyst Type | Reaction | Key Features | Reference |

| Chiral Pyridine N-Oxides | Acylative Dynamic Kinetic Resolution | N-oxide group essential for high activity and enantioselectivity. | acs.org |

| Pyridine N-Oxides | Acylation Reactions | Oxygen of N-oxide is a strong nucleophile. | chemtube3d.com |

The pyridine N-oxide moiety is also a valuable component in the design of ligands for metal-catalyzed reactions. The oxygen atom of the N-oxide can coordinate to a metal center, influencing its electronic properties and steric environment, thereby controlling the outcome of the catalytic reaction.

Studies have shown that substituted pyridine N-oxides can act as effective ligands in various metal-catalyzed processes. For example, methyl-substituted 4-nitropyridine N-oxides have been used as ligands for copper(II) complexes. nih.gov The coordination of these ligands to the metal center was confirmed through spectroscopic and crystallographic methods. nih.gov This research indicates that the electronic and steric properties of the substituents on the pyridine N-oxide ring influence the structure and potential catalytic activity of the resulting metal complex. nih.gov

Furthermore, aminopyridine N-oxides have been designed as scaffolds for potent and selective inhibitors of p38α MAP kinase, demonstrating the ability of this class of compounds to interact specifically with metal-containing active sites in biological systems. nih.gov In this context, the N-oxide oxygen was found to be essential for the observed biological activity and selectivity. nih.gov

The derivatization of 4-aminopyridine to include various functional groups has been explored for applications in pharmaceuticals and other areas. researchgate.netppor.az This synthetic versatility suggests that 4-pyridinamine, 3-nitro-, 1-oxide could be readily modified to create a library of ligands with tunable steric and electronic properties for specific metal-catalyzed transformations. The combination of the soft amino group and the hard N-oxide oxygen atom offers multiple coordination modes, making it a potentially versatile ligand for a range of metals.

| Ligand Type | Metal | Application | Key Findings | Reference |

| Methyl-substituted 4-nitropyridine N-oxides | Copper(II) | Model complexes | Ligands coordinate to the metal center, influencing its geometry. | nih.gov |

| Aminopyridine N-oxides | N/A (p38α MAP kinase) | Enzyme inhibition | N-oxide oxygen is crucial for biological activity and selectivity. | nih.gov |

Theoretical and Computational Studies of 4 Pyridinamine, 3 Nitro , 1 Oxide

Electronic Structure and Quantum Chemical Analysis

A detailed understanding of the electronic characteristics of 4-Pyridinamine, 3-nitro-, 1-oxide would be the primary goal of quantum chemical analysis.

Density Functional Theory (DFT) Calculations for Ground State Geometries

To date, no specific peer-reviewed articles have been found that report the optimized ground state geometry of 4-Pyridinamine, 3-nitro-, 1-oxide using DFT calculations. Such a study would typically provide a comprehensive table of bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule's structure. This information is fundamental for understanding its physical and chemical properties.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for 4-Pyridinamine, 3-nitro-, 1-oxide would be invaluable for predicting its reactive behavior. This analysis identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. While the methodology for generating MEP maps is well-established, a specific map for this compound has not been located in the searched literature.

Frontier Molecular Orbital (FMO) Analysis

The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for determining a molecule's reactivity and kinetic stability. An FMO analysis of 4-Pyridinamine, 3-nitro-, 1-oxide would calculate the energies of these orbitals and their energy gap. A smaller HOMO-LUMO gap generally suggests higher reactivity. Specific HOMO and LUMO energy values and visualizations for this compound are not currently available.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution within a molecule, highlighting hyperconjugative interactions and charge delocalization. This would be particularly insightful for 4-Pyridinamine, 3-nitro-, 1-oxide , given the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups, as well as the N-oxide functionality. However, no published NBO analysis for this specific molecule could be retrieved.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions.

Reaction Coordinate and Energy Profile Mapping

Understanding the chemical reactivity of 4-Pyridinamine, 3-nitro-, 1-oxide involves mapping the potential energy surface (PES) for its reactions. The reaction coordinate represents the progress of a reaction, linking reactants to products through a transition state. By plotting the energy of the system against this coordinate, an energy profile is generated, revealing crucial kinetic and thermodynamic information.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of stationary points along the reaction pathway, including reactants, products, intermediates, and transition states. For instance, in a potential reaction such as an aromatic nucleophilic substitution, the reaction coordinate would trace the approach of the nucleophile, the formation of a Meisenheimer complex (an intermediate), and the departure of the leaving group.

Table 1: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction

This interactive table illustrates a hypothetical energy profile for a reaction involving 4-Pyridinamine, 3-nitro-, 1-oxide. The values are representative of typical computational findings for such reactions.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 4-Pyridinamine, 3-nitro-, 1-oxide + Nucleophile | 0.0 |

| Transition State | Highest energy point on the reaction path | +25.5 |

| Intermediate | Temporarily formed Meisenheimer complex | +10.2 |

| Products | Substituted product + Leaving group | -5.8 |

Solvation Effects on Reactivity (Continuum Solvation Models)

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Continuum solvation models are an efficient computational approach to account for these effects. scispace.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant (ε), rather than as individual molecules. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the solvent are calculated.

Popular continuum models include the Polarizable Continuum Model (PCM). Applying such a model to 4-Pyridinamine, 3-nitro-, 1-oxide would allow researchers to predict how its properties and reactivity change in different solvents. For example, polar solvents are expected to stabilize charged species, such as transition states or polar intermediates, potentially lowering the activation energy and accelerating the reaction compared to nonpolar solvents. scispace.com The model can also predict changes in the molecule's electronic properties, such as its dipole moment, in various solvent environments.

Table 2: Predicted Solvation Effects on Molecular Properties

This table shows hypothetical data on how the ground-state energy and dipole moment of 4-Pyridinamine, 3-nitro-, 1-oxide might change in different solvents, as calculated by a continuum model.

| Solvent | Dielectric Constant (ε) | Relative Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Gas Phase | 1 | 0.0 | 5.1 |

| Toluene | 2.4 | -4.5 | 6.3 |

| Acetone | 20.7 | -8.2 | 7.5 |

| Water | 78.4 | -10.1 | 8.2 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical calculations are excellent for understanding electronic structure and reactivity, Molecular Dynamics (MD) simulations are better suited for exploring the flexibility and dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes shape.

Reactive force fields, such as ReaxFF, can be used in MD simulations to model chemical reactions and the formation and breaking of bonds, which is particularly useful for studying decomposition or combustion processes of nitrogen-containing compounds like pyridine (B92270). researchgate.netucl.ac.uk

Conformational Landscape Exploration

4-Pyridinamine, 3-nitro-, 1-oxide has several rotatable bonds, primarily the C-N bonds of the amino and nitro groups. Rotation around these bonds gives rise to different conformers (spatial arrangements) with varying energies. MD simulations can efficiently explore the conformational landscape by simulating the molecule's movement at a given temperature, allowing it to overcome energy barriers and sample various low-energy conformations.

The results of such a simulation can be used to generate a Ramachandran-like plot for the key dihedral angles, identifying the most stable (lowest energy) conformations. These stable conformations are crucial as they represent the most likely shapes of the molecule, which in turn dictate its interaction with other molecules or biological targets.

Dynamic Behavior in Various Environments

MD simulations are powerful tools for observing how a molecule behaves in a specific environment, such as in aqueous solution, at an interface, or within a lipid membrane. For 4-Pyridinamine, 3-nitro-, 1-oxide, simulations in water could reveal the specific hydrogen bonding patterns between the amino and N-oxide groups and surrounding water molecules.

By analyzing the trajectory, one can calculate various properties, such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell and the molecule's dynamic interactions with its environment, going beyond the static picture offered by continuum models. Studies on similar molecules, like pyridine, have used MD to investigate complex processes like pyrolysis and combustion, demonstrating the power of this technique to reveal detailed reaction mechanisms and dynamic transformations. researchgate.net

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate molecular interactions. These methods are fundamental in drug discovery and materials science for predicting how a molecule might bind to a protein target or self-assemble with other molecules.

Ligand-Target Docking Studies (Conceptual Framework)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). d-nb.info This technique is central to structure-based drug design.

The conceptual framework for a docking study of 4-Pyridinamine, 3-nitro-, 1-oxide would involve these steps:

Target Selection: A biologically relevant protein target is chosen. For instance, a kinase or an enzyme for which pyridine-based inhibitors are known. nih.gov

Preparation: Three-dimensional structures of both the ligand (4-Pyridinamine, 3-nitro-, 1-oxide) and the receptor are prepared. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.govmdpi.com

A docking study could reveal, for example, that the N-oxide oxygen and the amino group protons of 4-Pyridinamine, 3-nitro-, 1-oxide act as hydrogen bond acceptors and donors, respectively, forming critical interactions with amino acid residues in the active site. The nitro group might engage in electrostatic or dipole-dipole interactions.

Table 3: Conceptual Results of a Ligand-Target Docking Study

This table presents a conceptual summary of a docking study, illustrating the kind of information that would be obtained.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -8.5 | ASP-164 | Hydrogen Bond (with -NH2) |

| LYS-72 | Hydrogen Bond (with N-Oxide) | ||

| PHE-80 | π-π Stacking (with Pyridine Ring) | ||

| ARG-145 | Electrostatic (with -NO2) |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of chemical compounds based on their molecular structures. These models rely on molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For nitrogen-containing heterocyclic compounds like 4-pyridinamine, 3-nitro-, 1-oxide, a variety of descriptors are employed to build robust QSAR models.

Key Molecular Descriptors in QSAR Studies of Related Compounds:

Electronic Descriptors: These descriptors quantify the electronic aspects of the molecule. The distribution of electrons, which is influenced by the nitro and amino groups as well as the N-oxide moiety, is critical for molecular interactions. Important electronic descriptors include:

Dipole Moment: Measures the polarity of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for predicting reactivity and the ability of the molecule to engage in charge transfer interactions. researchgate.net For instance, in 4-amino-3-nitropyridine (B158700), the calculated HOMO and LUMO energies indicate the occurrence of intramolecular charge transfer. researchgate.net

Mulliken and Natural Atomic Charges: These describe the charge distribution on each atom, highlighting potential sites for electrostatic interactions. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, which are fundamental to how it fits into a biological receptor.

Calculated Molar Refractivity (CMR): This descriptor accounts for the volume and polarizability of the molecule. A negative correlation with CMR can suggest that bulky substituents are detrimental to the activity. nih.gov

Molecular Weight: A basic descriptor that correlates with the size of the molecule.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule, which is important for its transport and interaction with biological membranes.

LogP (Partition Coefficient): Represents the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol (B41247) and water.

Indicator Variables: These are binary descriptors that denote the presence or absence of specific structural features or substituents at particular positions. They are often used to pinpoint the influence of certain chemical groups on biological activity. nih.gov

The following table summarizes key molecular descriptors and their significance, drawing from studies on related pyridine and nitropyridine derivatives.

| Descriptor Category | Specific Descriptor | Significance in QSAR Models |

| Electronic | HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability and reactivity. | |

| Dipole Moment | Influences solubility and interactions with polar receptors. | |

| Atomic Charges | Identify sites for electrostatic interactions and hydrogen bonding. | |

| Steric | Molar Refractivity (CMR) | Describes the bulk and polarizability of the molecule. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure. |

These descriptors form the basis for developing predictive QSAR models that can guide the synthesis of new compounds with enhanced biological activities.

Computational Spectroscopic Predictions for Mechanistic Interpretation

Computational spectroscopy is a powerful tool for interpreting experimental spectra and elucidating the mechanisms of chemical reactions and interactions. Density Functional Theory (DFT) is a widely used computational method for predicting spectroscopic properties with high accuracy.

For 4-amino-3-nitropyridine, a close analog of the target compound, detailed computational spectroscopic studies have been performed using the B3LYP/6-311++G(d,p) basis set. researchgate.net These studies provide a wealth of information that can be extrapolated to understand the behavior of 4-pyridinamine, 3-nitro-, 1-oxide.

Vibrational Spectroscopy (FTIR and FT-Raman):

Theoretical calculations of the vibrational frequencies and intensities of 4-amino-3-nitropyridine have shown excellent agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net A detailed analysis of the Potential Energy Distribution (PED) allows for the unambiguous assignment of the observed vibrational bands to specific modes of vibration, such as stretching, bending, and torsional motions of the functional groups. This detailed assignment is crucial for understanding the intramolecular forces and the effects of substituents on the pyridine ring.

Electronic Spectroscopy (UV-Vis):

Time-dependent DFT (TD-DFT) calculations have been employed to predict the electronic absorption spectra (UV-Vis) of 4-amino-3-nitropyridine. researchgate.net The calculations of HOMO and LUMO energies are particularly insightful, as the energy gap between these orbitals is related to the electronic transition energies. The analysis of these orbitals in 4-amino-3-nitropyridine reveals that the electronic transitions are associated with charge transfer within the molecule, a property that is likely enhanced in the N-oxide derivative due to the electron-withdrawing nature of the N-oxide group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The Gauge-Including Atomic Orbital (GIAO) method, in conjunction with DFT, is used to calculate the 1H and 13C NMR chemical shifts. researchgate.net The calculated chemical shifts for 4-amino-3-nitropyridine are in good agreement with experimental data, providing a powerful tool for structural confirmation. researchgate.net These calculations help in understanding the electronic environment of the different nuclei in the molecule.

The following table presents a summary of the computational spectroscopic data and their mechanistic interpretations for 4-amino-3-nitropyridine, which serves as a model for 4-pyridinamine, 3-nitro-, 1-oxide.

| Spectroscopic Technique | Computational Method | Key Findings and Mechanistic Interpretation |

| FTIR & FT-Raman | DFT (B3LYP/6-311++G(d,p)) | - Accurate prediction of vibrational frequencies. - PED analysis allows for detailed assignment of vibrational modes. - Provides insights into intramolecular forces and substituent effects. |

| UV-Vis | TD-DFT | - Calculation of electronic transition energies. - HOMO-LUMO analysis indicates intramolecular charge transfer. |

| NMR (1H & 13C) | DFT (GIAO) | - Accurate prediction of chemical shifts. - Confirms the molecular structure and provides information on the electronic environment of the nuclei. |